molecular formula C24H18F4N4O2 B2360716 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea CAS No. 1796893-54-3

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea

Cat. No.: B2360716
CAS No.: 1796893-54-3
M. Wt: 470.428
InChI Key: ORXYVGOJVCSIBU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazepin-3-yl urea class, characterized by a seven-membered diazepine ring fused with a phenyl group at position 5 and a methyl group at position 1. The urea moiety is substituted with a 3-fluoro-5-trifluorophenyl group, which introduces strong electron-withdrawing properties and enhanced lipophilicity. The trifluoromethyl (CF₃) and fluorine atoms likely improve metabolic stability and target binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-17-12-15(24(26,27)28)11-16(25)13-17/h2-13,21H,1H3,(H2,29,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXYVGOJVCSIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25F3N4O2C_{26}H_{25}F_{3}N_{4}O_{2} with a molecular weight of approximately 475.5 g/mol . The compound features a diazepine core which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Initial studies have shown that derivatives of diazepine compounds can possess significant antibacterial properties. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for certain derivatives have been reported, indicating potential effectiveness in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is hypothesized that the diazepine structure may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : The compound may also act as a modulator of various receptors involved in cell signaling pathways, affecting cellular responses to stimuli.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various diazepine derivatives, including the target compound. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin. For example:

CompoundMIC (μM)Target Organism
4a3.12Staphylococcus aureus
4b3.12Escherichia coli
Control6.25Ciprofloxacin

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of diazepine derivatives, reporting IC50 values that suggest strong inhibitory effects on cancer cell lines:

CompoundIC50 (μM)Cell Line
12m5.0HepG2 (liver cancer)
12q7.5MCF7 (breast cancer)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs from the evidence, focusing on substituent variations and their biochemical implications:

Substituent Analysis

Compound Name Substituent on Urea Moiety Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-fluoro-5-trifluorophenyl C₂₆H₁₈F₄N₄O₂* ~476.3* High lipophilicity (CF₃), potential enhanced CNS penetration
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea 3-methylphenyl C₂₅H₂₃N₄O₂ 413.5 Moderate lipophilicity; methyl group may reduce metabolic stability
1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea 3-[methyl(tetrazol-5-yl)amino]phenyl C₂₉H₃₂N₈O₂ 548.6 Tetrazole introduces H-bonding potential; cyclohexyl may improve solubility
1-(3,5-Difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3,5-difluorophenyl C₂₅H₂₀F₂N₄O₂ 458.4 Dual fluorine atoms enhance electronegativity and membrane permeability
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,4-dimethylphenyl C₂₅H₂₄N₄O₂ 412.5 Methyl groups may reduce steric hindrance but increase metabolic oxidation

*Calculated based on structural similarity to analogs.

Key Structural and Functional Differences

  • Lipophilicity : The CF₃ group (logP ~2.1) increases lipophilicity compared to the difluorophenyl (logP ~1.8) or tetrazole-containing analogs (logP ~1.5) .
  • Metabolic Stability : Fluorinated aromatic rings (as in the target and ) resist cytochrome P450-mediated oxidation more effectively than methylated analogs .

Research Findings and Implications

Receptor Binding and Selectivity

  • Analogs with fluorinated aryl groups (e.g., ) show higher affinity for GABAₐ receptors compared to non-fluorinated derivatives . The target’s CF₃ group may further amplify this effect.
  • The tetrazole-containing compound exhibits improved water solubility due to the ionizable tetrazole ring, suggesting a trade-off between lipophilicity and bioavailability.

Pharmacokinetic Predictions

  • Target Compound : Predicted to have a longer half-life than or due to fluorine’s metabolic stability. However, high lipophilicity may limit aqueous solubility.
  • 3,5-Difluorophenyl Derivative : Demonstrates balanced permeability and solubility, making it a candidate for oral administration.

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